molecular formula C14H14N2O2 B2374745 N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide CAS No. 1207008-52-3

N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide

Cat. No.: B2374745
CAS No.: 1207008-52-3
M. Wt: 242.278
InChI Key: JYFAWPJBDXZQCZ-UHFFFAOYSA-N
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Description

N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide typically involves the reaction of 6-methoxyquinoline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinoline N-oxide derivative.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antimalarial agent due to its ability to inhibit the growth of various pathogens.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infectious diseases and cancer.

    Industry: It is used in the development of fluorescent sensors and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids and proteins in pathogens, thereby preventing their growth and proliferation. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-methoxyquinoline: A precursor in the synthesis of N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide.

    8-amino-6-methoxyquinoline: Another quinoline derivative with potential antimalarial activity.

    N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide: A compound with similar structural features and biological activities.

Uniqueness

This compound is unique due to its cyclopropane ring, which imparts rigidity to the molecule and may enhance its binding affinity to specific molecular targets. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential therapeutic applications.

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-11-7-10-3-2-6-15-13(10)12(8-11)16-14(17)9-4-5-9/h2-3,6-9H,4-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFAWPJBDXZQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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